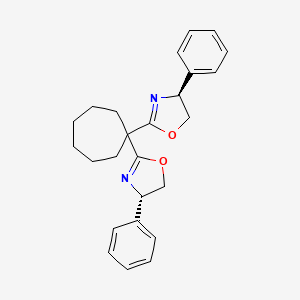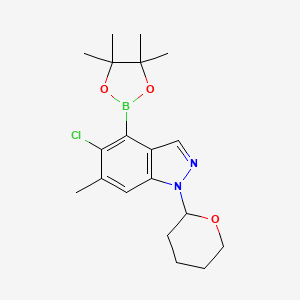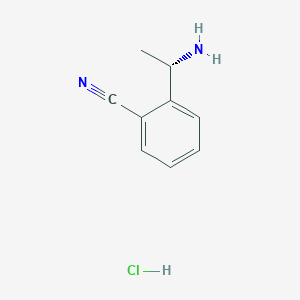
2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF (2-MCBZ) is an organometallic compound commonly used in chemical synthesis. It is a versatile reagent that can be used for a variety of synthetic transformations. 2-MCBZ is a bromide salt of 2-methoxycarbonylphenylzinc, a zinc derivative of 2-methoxycarbonylphenol, and is typically used in the presence of a Lewis acid. 2-MCBZ is a popular reagent due to its low cost, ease of handling, and its ability to react with a variety of functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF is widely used in chemical synthesis for a variety of transformations. It is commonly used in the preparation of aryl halides, aryl bromides, and aryl chlorides. It is also used for the preparation of aryl ethers, aryl sulfonates, and aryl thioethers. 2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF is also used in the synthesis of aryl amines, aryl sulfonamides, and aryl phosphonates.
Wirkmechanismus
The mechanism of action of 2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF is thought to involve the formation of an organozinc intermediate, which is then attacked by a nucleophile such as bromide ion. The nucleophile attacks the carbon atom of the organozinc intermediate, resulting in the formation of the desired aryl bromide product.
Biochemical and Physiological Effects
2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF has been studied for its potential biochemical and physiological effects, but no significant effects have been observed. It is not toxic to humans or animals and has no known side effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF has several advantages for laboratory experiments. It is relatively inexpensive, easy to handle, and reacts with a variety of functional groups. It is also non-toxic and does not produce hazardous byproducts. However, 2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF is not suitable for all reactions and can be difficult to purify.
Zukünftige Richtungen
There are several possible future directions for the use of 2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF. It could be used as a catalyst for organic synthesis reactions, such as the synthesis of aryl amines, aryl sulfonamides, and aryl phosphonates. It could also be used in the synthesis of novel organometallic compounds. Additionally, 2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF could be used in the development of new materials, such as polymers and nanomaterials. Finally, 2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF could be used in the development of new drugs, such as anticancer agents.
Synthesemethoden
2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF is synthesized by reacting 2-methoxycarbonylphenol with zinc bromide in the presence of a Lewis acid such as boron trifluoride etherate. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at a temperature of 0-5°C. The reaction is complete when the product is isolated as a white solid.
Eigenschaften
IUPAC Name |
bromozinc(1+);methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O2.BrH.Zn/c1-10-8(9)7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXFHVJCSKNMLB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=[C-]1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxycarbonylphenylzinc bromide, 0.50 M in THF | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,4'R,5S,5'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294759.png)

![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B6294769.png)

![(4S,4'S,5R,5'R)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294772.png)

![(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98%](/img/structure/B6294782.png)
![(11bR)-2,6-Bis[4-(tert-butyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6294799.png)
![(4S,4'S,5R,5'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294805.png)



